Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1039356-83-6
VCID: VC6839553
InChI: InChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate

CAS No.: 1039356-83-6

Cat. No.: VC6839553

Molecular Formula: C11H10N2O3

Molecular Weight: 218.212

* For research use only. Not for human or veterinary use.

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate - 1039356-83-6

Specification

CAS No. 1039356-83-6
Molecular Formula C11H10N2O3
Molecular Weight 218.212
IUPAC Name ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3
Standard InChI Key UQNCOIOOCQDPHY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate features a bicyclic framework comprising an imidazole ring fused to a pyridine ring. The formyl (-CHO) and ethyl ester (-COOEt) groups occupy the 1- and 3-positions, respectively, introducing electrophilic and steric diversity (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight218.21 g/mol
SMILES NotationCCOC(=O)C1=NC(=C2N1C=CC=C2)C=O
InChI KeyUQNCOIOOCQDPHY-UHFFFAOYSA-N

The planar imidazo[1,5-a]pyridine system facilitates π-π stacking interactions, while the formyl and ester groups enable nucleophilic additions and hydrolytic reactions .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry highlight its gas-phase behavior:
Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺219.07642145.5
[M+Na]⁺241.05836158.6
[M-H]⁻217.06186145.5

These values aid in mass spectrometry-based identification, particularly in complex matrices .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via formylation of ethyl imidazo[1,5-a]pyridine-3-carboxylate precursors. A typical route involves:

  • Cyclocondensation: Reaction of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,5-a]pyridine core .

  • Formylation: Introduction of the formyl group using reagents like dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction).

  • Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .

Table 3: Synthetic Yield Optimization

StepReagentTemperatureYield (%)
FormylationDMF/POCl₃0–5°C62–68
EsterificationH₂SO₄, EtOHReflux85–90

Industrial-scale production remains undocumented, necessitating optimization for cost-effective manufacturing .

Chemical Reactivity and Derivative Formation

Electrophilic Reactivity

The formyl group undergoes characteristic reactions:

  • Oxidation: Conversion to carboxylic acids via KMnO₄ or Ag₂O.

  • Reduction: NaBH₄-mediated reduction yields hydroxymethyl derivatives .

  • Condensation: Reaction with amines forms Schiff bases, useful in coordination chemistry.

Ester Hydrolysis and Functionalization

The ethyl ester hydrolyzes under basic conditions to carboxylic acids, enabling further derivatization:
R-COOEt+NaOHR-COO⁻Na⁺+EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO⁻Na⁺} + \text{EtOH}
Subsequent coupling reactions (e.g., amidation) expand utility in drug discovery .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. Analogues demonstrate:

  • Antimicrobial Activity: Pyridine-linked imidazoles disrupt bacterial cell membranes.

  • Anticancer Potential: Derivatives inhibit kinase pathways in vitro .

Materials Science

Conjugated π-systems enable applications in:

  • Organic Electronics: As electron-transport layers in OLEDs .

  • Sensors: Fluorescent detection of metal ions via coordination.

Comparative Analysis with Structural Analogues

Table 4: Analogues and Their Properties

CompoundMolecular WeightSolubility (mg/mL)
Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate218.2112.8 (DMSO)
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate204.189.3 (DMSO)
Ethyl imidazo[1,5-a]pyridine-3-carboxylate190.2018.5 (DMSO)

The ethyl ester’s higher lipophilicity enhances membrane permeability compared to methyl analogues .

Future Research Directions

  • Pharmacological Profiling: Screen for kinase inhibition and cytotoxicity .

  • Process Optimization: Develop continuous-flow synthesis for scale-up .

  • Materials Innovation: Explore optoelectronic properties in thin-film devices.

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